3-Cyano-4-iminopiperidine
Overview
Description
3-Cyano-4-iminopiperidine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is structurally similar to amifampridine , which is known to target voltage-gated potassium channels .
Mode of Action
Based on its structural similarity to amifampridine , it may also inhibit voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters , which facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by similar compounds can affect various neuronal signaling pathways .
Pharmacokinetics
Amifampridine, a structurally similar compound, has a bioavailability of 93–100% , is metabolized through acetylation , and has an elimination half-life of 2.5 hours . It is excreted through the kidneys .
Result of Action
The inhibition of voltage-gated potassium channels by similar compounds can lead to enhanced neuronal signaling .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
3-Cyano-4-iminopiperidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways .
Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids and lipids. These interactions can influence the stability and function of these molecules, further highlighting the importance of this compound in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, differentiation, and apoptosis .
Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of various genes, impacting cellular functions such as growth, differentiation, and response to stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds .
Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the conformation of these proteins, affecting their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods .
Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects highlight the importance of considering the temporal aspects of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis .
Threshold effects have also been observed, where a specific dosage of this compound is required to elicit a measurable biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic fate of this compound includes N-dealkylation and other biotransformation reactions, which are critical for its clearance from the body .
The involvement of this compound in these metabolic pathways can influence the levels of other metabolites, affecting overall metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . For example, this compound can be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .
Understanding the transport and distribution of this compound is essential for elucidating its cellular and molecular mechanisms of action .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The localization of this compound is mediated by specific targeting signals and post-translational modifications that direct it to these compartments .
The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity. For instance, the localization of this compound in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
4-iminopiperidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAIIMFNFQFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303326 | |
Record name | 4-Iminopiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20373-91-5 | |
Record name | 20373-91-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iminopiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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